![molecular formula C15H23Cl3Si B14321940 Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane CAS No. 107742-40-5](/img/structure/B14321940.png)
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane is an organosilicon compound characterized by the presence of three chlorine atoms and a phenyl group substituted with three isopropyl groups. This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and research applications due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[2,4,6-tri(propan-2-yl)phenyl]silane typically involves the chlorination of a phenylsilane precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms. The general reaction can be represented as follows:
C6H2(CH(CH3)2)3SiH3+3Cl2→C6H2(CH(CH3)2)3SiCl3+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the precursor and chlorine gas are introduced under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Chlorine atoms can be replaced by other nucleophiles such as alcohols or amines.
Condensation: Forms siloxane bonds through the elimination of small molecules like water or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Condensation: Catalysts such as acids or bases to facilitate the elimination of small molecules.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Alkoxysilanes or aminosilanes.
Condensation: Siloxanes and other polymeric materials.
Applications De Recherche Scientifique
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of trichloro[2,4,6-tri(propan-2-yl)phenyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or substitution reactions, leading to the formation of silanols or other functionalized silanes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorophenylsilane: Similar structure but lacks the isopropyl groups.
Trichlorosilane: Contains three chlorine atoms bonded to silicon but lacks the phenyl group.
Methyltrichlorosilane: Contains a methyl group instead of the phenyl group.
Uniqueness
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane is unique due to the presence of the bulky isopropyl groups on the phenyl ring. These groups can influence the reactivity and steric properties of the compound, making it suitable for specific applications where other chlorosilanes may not be effective.
Propriétés
Numéro CAS |
107742-40-5 |
|---|---|
Formule moléculaire |
C15H23Cl3Si |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
trichloro-[2,4,6-tri(propan-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H23Cl3Si/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 |
Clé InChI |
FYNOSAXMYMRLFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Si](Cl)(Cl)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


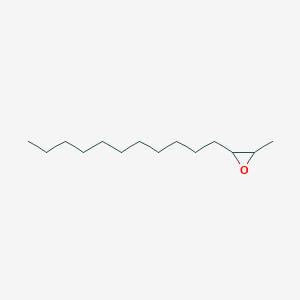
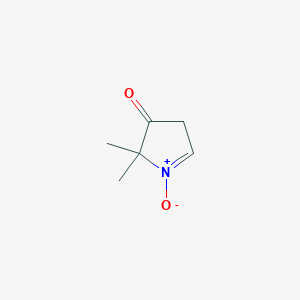
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
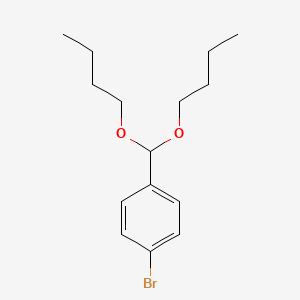
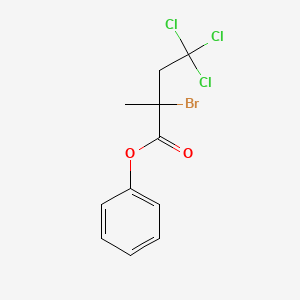
![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
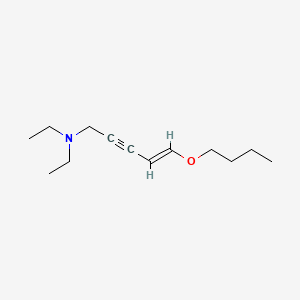
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)

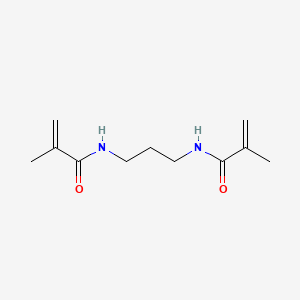

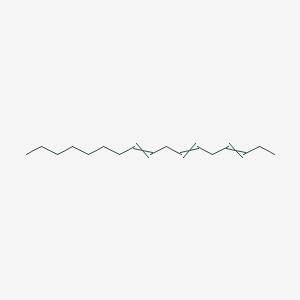
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
